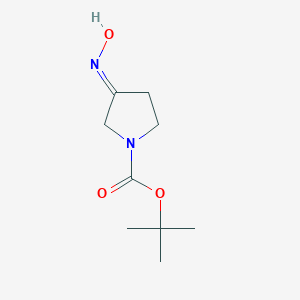

N-Boc-3-pyrrolidinone Oxime

Description

Properties

IUPAC Name |

tert-butyl (3E)-3-hydroxyiminopyrrolidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16N2O3/c1-9(2,3)14-8(12)11-5-4-7(6-11)10-13/h13H,4-6H2,1-3H3/b10-7+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VGGFRVVFQKZXFV-JXMROGBWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(=NO)C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1CC/C(=N\O)/C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Alchemical Bridge: A Technical Guide to N-Boc-3-pyrrolidinone Oxime in Modern Synthesis

In the intricate world of drug discovery and fine chemical synthesis, the ability to strategically modify molecular scaffolds is paramount. Among the pantheon of heterocyclic building blocks, the pyrrolidine ring holds a place of distinction, offering a three-dimensional architecture that is highly sought after by medicinal chemists.[1] This guide delves into a key derivative that unlocks a wealth of synthetic possibilities: N-Boc-3-pyrrolidinone Oxime (tert-butyl 3-(hydroxyimino)pyrrolidine-1-carboxylate). We will explore its core chemical properties, robust synthetic protocols, and its pivotal role as a versatile intermediate for creating high-value amine functionalities, providing researchers and drug development professionals with a comprehensive technical resource.

Core Molecular Profile

This compound is a stable, crystalline solid derived from its ketone precursor, N-Boc-3-pyrrolidinone. The introduction of the oxime group (C=N-OH) at the 3-position of the N-Boc-protected pyrrolidine ring transforms a simple ketone into a versatile synthetic hub. The tert-butoxycarbonyl (Boc) protecting group ensures stability and enhances solubility in common organic solvents, while allowing for facile deprotection under acidic conditions when required.

Physicochemical & Spectroscopic Data

A precise understanding of a compound's physical and spectral properties is the foundation of its effective use in the laboratory. The data for the precursor ketone is well-established, and from it, we can predict the characteristics of the oxime derivative.

Table 1: Physicochemical Properties of N-Boc-3-pyrrolidinone (Precursor)

| Property | Value | Source(s) |

|---|---|---|

| CAS Number | 101385-93-7 | [2][3] |

| Molecular Formula | C₉H₁₅NO₃ | [2][3] |

| Molecular Weight | 185.22 g/mol | [2][3] |

| Appearance | White to off-white solid or brown oil | [3] |

| Melting Point | 34-38 °C | [3] |

| Boiling Point | 270.9 °C at 760 mmHg | [4] |

| Flash Point | >110 °C | [3] |

| Storage Temp. | 2-8°C or -20°C |[3][4] |

Table 2: Key Spectroscopic Data for N-Boc-3-pyrrolidinone (Precursor)

| Spectroscopy | Key Peaks / Shifts (Solvent: CDCl₃) | Assignment | Source(s) |

|---|---|---|---|

| ¹H NMR | δ ~3.77 ppm (m, 4H) | -CH₂-N-CH₂- | [5] |

| δ ~2.58 ppm (t, 2H) | -CH₂-C=O | [5] | |

| δ ~1.47 ppm (s, 9H) | -C(CH₃)₃ (Boc) | [5] | |

| ¹³C NMR | δ ~204.7 ppm | C=O (ketone) | [6] |

| δ ~155.0 ppm | C=O (carbamate) | [7] | |

| δ ~81.7 ppm | -C (CH₃)₃ (Boc) | [6] | |

| δ ~28.5 ppm | -C(C H₃)₃ (Boc) | [7] |

| IR (film) | ~1701 cm⁻¹ | C=O stretch (carbamate) |[7] |

For this compound, one would anticipate the disappearance of the ketone peak in the ¹³C NMR and the appearance of a new signal for the C=N carbon around 150-160 ppm. In the IR spectrum, the sharp ketone C=O stretch would be replaced by a C=N stretch and a broad O-H stretch from the oxime hydroxyl group.

Synthesis: A Two-Act Play

The preparation of this compound is a logical, two-step process. The causality is clear: first, a stable, protected ketone must be synthesized, which is then converted to the target oxime. This ensures high conversion and minimizes side reactions.

Experimental Protocol 1: Synthesis of N-Boc-3-pyrrolidinone (Precursor)

Principle: This protocol utilizes the Dess-Martin periodinane (DMP), a mild and highly selective oxidizing agent, to convert the secondary alcohol of N-Boc-3-hydroxypyrrolidine into a ketone. The reaction is performed at low to ambient temperatures to prevent over-oxidation or side reactions.

Methodology:

-

Reaction Setup: To a stirred solution of tert-butyl (R)-3-hydroxypyrrolidine-1-carboxylate (1.0 eq) in dichloromethane (DCM) under a nitrogen atmosphere, add Dess-Martin periodinane (2.0 eq) portion-wise at 0 °C.[5]

-

Reaction Execution: Allow the reaction mixture to warm to room temperature and stir for approximately 2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).[5]

-

Work-up: Upon completion, quench the reaction by adding a 1:1 mixture of saturated sodium bicarbonate (NaHCO₃) and saturated sodium thiosulfate (Na₂S₂O₃) solution.[5]

-

Extraction: Extract the mixture with DCM. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.[5]

-

Purification: Purify the resulting crude oil by column chromatography on silica gel using a mixture of ethyl acetate and hexane to afford N-Boc-3-pyrrolidinone.[5]

Experimental Protocol 2: Synthesis of this compound

Principle: This is a classic condensation reaction. The nucleophilic nitrogen of hydroxylamine attacks the electrophilic carbonyl carbon of the ketone. The subsequent dehydration, typically acid or base-catalyzed, yields the C=N double bond of the oxime.

Methodology (General Procedure):

-

Reaction Setup: Dissolve N-Boc-3-pyrrolidinone (1.0 eq) in ethanol. Add hydroxylamine hydrochloride (1.2-1.5 eq) followed by a base such as pyridine or sodium acetate (1.5-2.0 eq) to neutralize the HCl and facilitate the reaction.

-

Reaction Execution: Heat the mixture to reflux and stir for several hours, monitoring the reaction by TLC until the starting material is consumed.

-

Work-up: Cool the reaction mixture and remove the solvent under reduced pressure. Add water to the residue, which may cause the product to precipitate.

-

Extraction & Purification: If the product does not precipitate, extract the aqueous mixture with a suitable organic solvent like ethyl acetate. Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, and concentrate. The crude product can be purified by recrystallization or column chromatography to yield pure this compound.

Chemical Reactivity & Synthetic Utility: The Gateway to Amines

The true value of this compound lies in its versatile reactivity, primarily as a stable precursor to the corresponding amine. The oxime functional group is a masked imine, which can be readily reduced to a primary amine. This transformation is a cornerstone of its application in drug discovery.

Key Transformation: Reduction to N-Boc-3-aminopyrrolidine

The conversion of the oxime to N-Boc-3-aminopyrrolidine is arguably its most important application. This provides access to a chiral amine building block that is frequently incorporated into bioactive molecules.[4]

Causality of Reagent Choice: The choice of reducing agent is critical and depends on the desired outcome and substrate tolerance.

-

Catalytic Hydrogenation (e.g., H₂/Pd-C, Raney Nickel): This is a clean and effective method, often providing high yields. It is suitable for molecules that do not contain other reducible functional groups like alkenes or alkynes.

-

Metal/Acid Systems (e.g., Zn/Acetic Acid): A classic and cost-effective method for oxime reduction.

-

Hydride Reagents (e.g., LiAlH₄): A powerful reducing agent, but less chemoselective. It will also reduce other functional groups like esters or amides.

This transformation is a reliable alternative to direct reductive amination of the ketone, which can sometimes be challenging. The oxime serves as a robust, isolable intermediate, ensuring a controlled and high-yielding path to the desired amine.

Application in Drug Discovery & Medicinal Chemistry

The pyrrolidine scaffold is a "privileged" structure in medicinal chemistry. Its non-planar, sp³-hybridized nature allows for the creation of molecules with well-defined three-dimensional shapes, which is crucial for selective binding to biological targets like enzymes and receptors.[1]

This compound serves as an ideal starting point for generating libraries of diverse 3-substituted pyrrolidine derivatives. By reducing the oxime to the amine, medicinal chemists can then perform a wide range of N-alkylation or N-acylation reactions to explore structure-activity relationships (SAR).

Furthermore, oximes themselves are not merely inert intermediates. They are known to possess a range of biological activities, including anti-inflammatory, antimicrobial, and antioxidant properties. The oxime's ability to act as a hydrogen bond donor and acceptor can lead to unique interactions with protein binding sites.

Safety & Handling

As with any laboratory chemical, proper handling of N-Boc-3-pyrrolidinone and its oxime derivative is essential. The precursor ketone is classified as harmful if swallowed, causes skin irritation, and poses a risk of serious eye damage.[3][4]

-

Hazard Codes: H302, H315, H318, H335.[3]

-

Precautionary Statements: P261, P280, P305+P351+P338.[4]

-

Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles or a face shield, and a lab coat. Handle in a well-ventilated area or a chemical fume hood.[3]

-

Storage: Store in a tightly sealed container in a cool, dry place, away from incompatible materials such as strong oxidizing agents.[3]

Conclusion

This compound represents more than just a chemical intermediate; it is a strategic tool for the modern synthetic chemist. Its well-defined synthesis from readily available precursors, combined with the oxime's reliable conversion to a primary amine, provides a robust and efficient pathway to valuable 3-aminopyrrolidine building blocks. Its stability, predictable reactivity, and the inherent value of the pyrrolidine scaffold solidify its importance for researchers and professionals dedicated to advancing the frontiers of drug discovery and chemical synthesis.

References

-

Supplementary Information . The Royal Society of Chemistry.

-

N-Boc-3-pyrrolidinone, CAS No. 101385-93-7 . iChemical.

-

[ - 2-Pyrrolidinepropanoic acid, 1-[(1,1-dimethylethoxy)carbonyl]-β,4-dihydroxy-, 1,1-dimethylethyl ester, [2S-[2α(S),4β]]-*. Organic Syntheses Procedure.

-

N-Boc-3-pyrrolidinone synthesis . ChemicalBook.

-

N-Boc-3-pyrrolidinone . Ambeed.

-

tert-Butyl 3-hydroxypyrrolidine-1-carboxylate | Pyrrolidines . Ambeed.com.

-

Combining Photochemical Oxyfunctionalization and Enzymatic Catalysis for the Synthesis of Chiral Pyrrolidines and Azepanes - PMC . NIH.

-

tert-Butyl (3R)-3-hydroxypyrrolidine-1-carboxylate | C9H17NO3 | CID 6544479 . PubChem.

-

Synthesis, characterization and antioxidant activities of some novel oxime derivatives . Semantic Scholar.

-

Synthesis, structural characterization and antimicrobial evaluation of some novel piperidin-4-one oxime esters | Journal of the Serbian Chemical Society . Journal of the Serbian Chemical Society.

-

Unsubstituted Oximes as Potential Therapeutic Agents . MDPI.

-

N-Boc-3-pyrrolidinone 97 101385-93-7 . Sigma-Aldrich.

-

tert-butyl (3S)-3-(hydroxymethyl)pyrrolidine-1-carboxylate | C10H19NO3 | CID 1514341 . PubChem.

-

Oximes: Novel Therapeutics with Anticancer and Anti-Inflammatory Potential . MDPI.

-

A rapid, convenient, solventless green approach for the synthesis of oximes using grindstone chemistry . PubMed Central.

-

(PDF) Synthesis and Characterization of . Amanote Research.

-

The Role of N-Boc-3-pyrrolidinone in Modern Organic Synthesis . BenchChem.

-

Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds . MDPI.

-

Recent advance in synthesis and biological activity of oxime derivatives . ResearchGate.

-

Reductive Amination, and How It Works . Master Organic Chemistry. www.masterorganicchemistry.com/2017/09/01/reductive-amination/)

Sources

- 1. tert-Butyl 3-hydroxypyrrolidine-1-carboxylate | Pyrrolidines | Ambeed.com [ambeed.com]

- 2. nbinno.com [nbinno.com]

- 3. Combining Photochemical Oxyfunctionalization and Enzymatic Catalysis for the Synthesis of Chiral Pyrrolidines and Azepanes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. EP2358670B1 - A process for the preparation of tert-butyl (R)-3-vinylpyrrolidine-1-carboxylate and intermediates therefor - Google Patents [patents.google.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. (PDF) Synthesis and Characterization of [research.amanote.com]

An In-Depth Technical Guide to the Synthesis of N-Boc-3-pyrrolidinone Oxime from N-Boc-3-pyrrolidinone

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of the synthesis of N-Boc-3-pyrrolidinone oxime, a valuable intermediate in medicinal chemistry and drug discovery. The strategic importance of the pyrrolidine scaffold, a privileged structure in numerous biologically active compounds, underscores the utility of its functionalized derivatives.[1][2] this compound serves as a key building block for the introduction of diverse functionalities, enabling the exploration of novel chemical space in the development of therapeutics. This document details the chemical principles, a robust experimental protocol, and the analytical validation of this essential synthetic transformation.

Introduction: The Significance of the Pyrrolidine Scaffold

The pyrrolidine ring is a cornerstone in the architecture of many natural products and synthetic pharmaceuticals.[1] Its prevalence in FDA-approved drugs highlights its importance as a versatile scaffold that can be readily modified to optimize pharmacological properties.[1] The introduction of an oxime functionality at the 3-position of the N-Boc protected pyrrolidinone ring opens a gateway to a variety of subsequent chemical transformations, making this compound a highly sought-after intermediate for constructing complex molecular frameworks.

Reaction Principle: The Nucleophilic Addition-Elimination Mechanism

The synthesis of this compound from the corresponding ketone proceeds via a well-established nucleophilic addition-elimination reaction. The key mechanistic steps are as follows:

-

Nucleophilic Attack: The reaction is initiated by the nucleophilic attack of the nitrogen atom of hydroxylamine on the electrophilic carbonyl carbon of N-Boc-3-pyrrolidinone.[3] This step is often catalyzed by a weak acid, which protonates the carbonyl oxygen, thereby increasing the electrophilicity of the carbonyl carbon.

-

Proton Transfer: A proton is transferred from the nitrogen of the hydroxylamine to the oxygen of the carbonyl group, forming a neutral carbinolamine intermediate.

-

Protonation of the Hydroxyl Group: The hydroxyl group of the carbinolamine intermediate is then protonated by the acidic catalyst.

-

Elimination of Water: The protonated hydroxyl group becomes a good leaving group (water), which is eliminated to form a resonance-stabilized iminium ion.

-

Deprotonation: Finally, a base (which can be the solvent or another molecule of hydroxylamine) removes a proton from the nitrogen atom, yielding the final oxime product and regenerating the acid catalyst.

This reaction is typically reversible, and the removal of water can be employed to drive the equilibrium towards the formation of the oxime.[4]

Visualizing the Mechanism

Caption: Reaction mechanism for oxime formation.

Experimental Protocol: A Validated Approach

This section provides a detailed, step-by-step procedure for the synthesis of this compound. The protocol is designed to be self-validating, with clear checkpoints and expected outcomes.

Materials and Reagents

| Reagent/Material | Grade | Supplier | Notes |

| N-Boc-3-pyrrolidinone | ≥97% | e.g., Sigma-Aldrich | Starting material. |

| Hydroxylamine hydrochloride | ≥98% | e.g., Sigma-Aldrich | Oximation reagent. |

| Sodium bicarbonate (NaHCO₃) | ACS grade | e.g., Fisher Scientific | Base. |

| Ethanol (EtOH) | Anhydrous | e.g., Sigma-Aldrich | Solvent. |

| Water (H₂O) | Deionized | - | |

| Ethyl acetate (EtOAc) | ACS grade | e.g., Fisher Scientific | Extraction solvent. |

| Brine (saturated NaCl solution) | - | - | For washing. |

| Anhydrous magnesium sulfate (MgSO₄) | - | e.g., Sigma-Aldrich | Drying agent. |

Equipment

-

Round-bottom flask (appropriate size)

-

Magnetic stirrer and stir bar

-

Reflux condenser

-

Heating mantle or oil bath

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware

Step-by-Step Procedure

-

Reaction Setup: To a solution of N-Boc-3-pyrrolidinone (1.0 eq) in ethanol, add hydroxylamine hydrochloride (1.5 eq) and sodium bicarbonate (1.5 eq).

-

Reaction Execution: Stir the resulting suspension at room temperature for 15 minutes, then heat to reflux.

-

Monitoring the Reaction: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up:

-

Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure using a rotary evaporator.

-

To the resulting residue, add water and extract the product with ethyl acetate (3 x volume of water).

-

Combine the organic layers and wash sequentially with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

-

Purification: The crude this compound can be purified by column chromatography on silica gel using a mixture of ethyl acetate and hexanes as the eluent.

Visualizing the Experimental Workflow

Caption: Experimental workflow for the synthesis.

Characterization and Data

Thorough analytical characterization is crucial to confirm the identity and purity of the synthesized this compound.

Expected Spectroscopic Data

| Technique | Expected Observations |

| ¹H NMR | Signals corresponding to the Boc protecting group (singlet, ~1.4 ppm, 9H), the pyrrolidine ring protons, and a characteristic broad singlet for the oxime hydroxyl proton. |

| ¹³C NMR | Resonances for the carbonyl of the Boc group, the quaternary carbon of the Boc group, the carbons of the pyrrolidinone ring, and a downfield signal for the C=NOH carbon. |

| IR (Infrared Spectroscopy) | A broad absorption band for the O-H stretch of the oxime, a C=N stretch, and the characteristic carbonyl stretch of the Boc group. |

| MS (Mass Spectrometry) | The molecular ion peak [M]+ or protonated molecular ion peak [M+H]+ corresponding to the calculated molecular weight of this compound (C₉H₁₆N₂O₃, MW: 200.24 g/mol ). |

Note: Specific chemical shifts and absorption frequencies may vary slightly depending on the solvent and instrument used.

Safety Considerations

-

Hydroxylamine and its salts can be corrosive and potentially explosive under certain conditions. Handle with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Organic solvents such as ethanol and ethyl acetate are flammable. Perform the reaction in a well-ventilated fume hood away from ignition sources.

-

Always consult the Safety Data Sheets (SDS) for all reagents before commencing any experimental work.

Conclusion

This guide has provided an in-depth technical overview of the synthesis of this compound. By understanding the underlying reaction mechanism and following the detailed experimental protocol, researchers can reliably prepare this valuable intermediate for applications in drug discovery and development. The provided characterization data serves as a benchmark for ensuring the quality and identity of the synthesized compound.

References

- Allen, C. F. H. The Chemistry of Carbonyl Compounds. In Organic Chemistry, An Advanced Treatise; Gilman, H., Ed.; John Wiley & Sons, 1943; Vol. 1, pp 581-664.

-

Khan Academy. Formation of oximes and hydrazones. [Link]

-

MDPI. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. [Link]

-

Slideshare. N boc-3-pyrrolidinone. [Link]

- Google Patents. DE602005003803T2 - PROCESS FOR THE PRODUCTION OF PYRROLIDINE OXIMES.

-

NIH. Combining Photochemical Oxyfunctionalization and Enzymatic Catalysis for the Synthesis of Chiral Pyrrolidines and Azepanes. [Link]

-

MDPI. Oxime-Based Carbonates as Useful Reagents for Both N-Protection and Peptide Coupling. [Link]

-

NIH. Use of Hydroxylamines, Hydroxamic Acids, Oximes and Amines as Nucleophiles in the Zbiral Oxidative Deamination of N-Acetyl Neuraminic Acid. Isolation and Characterization of Novel Mono- and Disubstitution Products. [Link]

-

Cardiff University. NEW CHEMISTRY OF HYDROXYLA MINES. [Link]

-

ResearchGate. A Reaction of N-Substituted Succinimides with Hydroxylamine as a Novel Approach to the Synthesis of Hydroxamic Acids. [Link]

-

MDPI. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. [Link]

-

Organic Syntheses. SYNTHESIS AND RU(II)-BINAP REDUCTION OF A KETOESTER DERIVED FROM HYDROXYPROLINE: 2(S)-(β-tert-BUTOXYCARBONYL-α-(S) and α-(R)-HYDROXYETHYL)-4(R)-HYDROXYPYRROLIDINE-1-CARBOXYLIC ACID, tert-BUTYL ESTER. [Link]

Sources

- 1. Use of Hydroxylamines, Hydroxamic Acids, Oximes and Amines as Nucleophiles in the Zbiral Oxidative Deamination of N-Acetyl Neuraminic Acid. Isolation and Characterization of Novel Mono- and Disubstitution Products - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. DE602005003803T2 - PROCESS FOR THE PRODUCTION OF PYRROLIDINE OXIMES - Google Patents [patents.google.com]

- 4. N-Boc-3-Pyrrolidinon 97% | Sigma-Aldrich [sigmaaldrich.com]

Spectroscopic Analysis of N-Boc-3-pyrrolidinone Oxime: A Technical Guide

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

N-Boc-3-pyrrolidinone oxime, also known as tert-butyl 3-(hydroxyimino)pyrrolidine-1-carboxylate, is a valuable synthetic intermediate in medicinal chemistry and drug discovery. Its structural features, particularly the presence of the versatile oxime functional group and the Boc-protecting group, make it a key building block for the synthesis of a variety of nitrogen-containing heterocyclic compounds. A thorough understanding of its spectroscopic properties is paramount for reaction monitoring, quality control, and structural confirmation. This technical guide provides a detailed overview of the expected spectroscopic data for this compound, covering Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). While a complete set of publicly available, experimentally verified spectra for this specific compound is not readily found in the scientific literature, this guide synthesizes information from analogous structures and foundational spectroscopic principles to provide a robust predictive analysis.

Introduction: The Synthetic Utility of this compound

The pyrrolidine scaffold is a privileged structure in medicinal chemistry, appearing in numerous FDA-approved drugs and clinical candidates. The introduction of an oxime functional group at the 3-position of the N-Boc-protected pyrrolidinone ring opens up a wide array of synthetic possibilities. Oximes can be readily reduced to amines, hydrolyzed back to ketones, or undergo various rearrangement and cycloaddition reactions, making them a versatile handle for molecular elaboration. The tert-butyloxycarbonyl (Boc) protecting group provides a stable yet easily removable shield for the pyrrolidine nitrogen, allowing for selective transformations at other positions of the molecule.

The synthesis of this compound is typically achieved through a straightforward condensation reaction between N-Boc-3-pyrrolidinone and hydroxylamine. The choice of reaction conditions, such as solvent and the acid/base catalyst, can influence the reaction rate and the isomeric purity of the resulting oxime (E/Z isomers).

Synthesis and Spectroscopic Characterization Workflow

The general workflow for the preparation and characterization of this compound is a fundamental process in synthetic organic chemistry. Understanding this workflow provides context for the interpretation of the resulting spectroscopic data.

Figure 1: A generalized workflow for the synthesis and spectroscopic analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the unambiguous structure determination of organic molecules in solution. For this compound, both ¹H and ¹³C NMR are essential for confirming the successful conversion of the ketone to the oxime and for assigning the protons and carbons in the molecule.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound is expected to show distinct signals for the protons of the pyrrolidine ring, the Boc protecting group, and the oxime hydroxyl group. The presence of E and Z isomers may lead to a doubling of some signals.

Experimental Protocol (¹H NMR):

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified this compound in about 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

-

Instrument Setup: Use a 400 MHz (or higher) NMR spectrometer.

-

Data Acquisition: Acquire a standard one-dimensional proton spectrum. The chemical shifts are referenced to the residual solvent peak (e.g., CDCl₃ at δ 7.26 ppm).

-

Data Processing: Fourier transform the raw data, phase correct the spectrum, and integrate the signals.

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~9.0-11.0 | broad singlet | 1H | N-OH (oxime) |

| ~3.5-3.8 | multiplet | 4H | CH₂-N-CH₂ |

| ~2.7-3.0 | multiplet | 2H | CH₂-C=N |

| 1.48 | singlet | 9H | -C(CH₃)₃ (Boc) |

Interpretation and Causality:

-

The broad singlet for the oxime proton (N-OH) is a key diagnostic signal, and its chemical shift can be highly dependent on the solvent and concentration. In DMSO-d₆, this signal is often more pronounced.

-

The protons on the pyrrolidine ring will appear as complex multiplets due to spin-spin coupling. The exact chemical shifts and coupling patterns will differ between the E and Z isomers.

-

The sharp singlet at approximately 1.48 ppm, integrating to 9 protons, is characteristic of the tert-butyl group of the Boc protecting group.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. The most significant change from the starting material will be the upfield shift of the carbonyl carbon to a signal corresponding to the sp²-hybridized carbon of the oxime.

Experimental Protocol (¹³C NMR):

-

Sample Preparation: Use the same sample prepared for ¹H NMR.

-

Instrument Setup: Use a ¹³C frequency corresponding to the ¹H frequency (e.g., 100 MHz for a 400 MHz instrument).

-

Data Acquisition: Acquire a proton-decoupled ¹³C spectrum.

-

Data Processing: Fourier transform the data and reference the spectrum to the solvent peak (e.g., CDCl₃ at δ 77.16 ppm).

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ, ppm) | Assignment |

| ~155-160 | C=N (oxime) |

| ~154 | C=O (Boc) |

| ~80 | C(CH₃)₃ (Boc) |

| ~45-55 | CH₂-N-CH₂ |

| ~28-35 | CH₂-C=N |

| ~28 | C(CH₃)₃ (Boc) |

Interpretation and Causality:

-

The appearance of a signal in the 155-160 ppm range for the C=N carbon and the disappearance of the ketone carbonyl signal (typically >200 ppm) from the starting material is the primary evidence of successful oxime formation.

-

The signals for the Boc group (C=O, quaternary carbon, and methyl carbons) will be present and are useful internal references.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and simple technique for identifying the presence of key functional groups in a molecule.

Experimental Protocol (IR):

-

Sample Preparation: For a solid sample, a small amount can be analyzed directly using an Attenuated Total Reflectance (ATR) accessory. Alternatively, a KBr pellet can be prepared.

-

Instrument Setup: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition: Record a background spectrum and then the sample spectrum, typically in the range of 4000-400 cm⁻¹.

Table 3: Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3100-3500 | Broad, Medium | O-H stretch (oxime) |

| ~2850-3000 | Medium-Strong | C-H stretch (aliphatic) |

| ~1680-1700 | Strong | C=O stretch (Boc carbamate) |

| ~1640-1690 | Medium-Weak | C=N stretch (oxime) |

| ~1160 & ~1370 | Strong | C-O stretch and t-butyl bands (Boc) |

| ~930-960 | Medium | N-O stretch (oxime) |

Interpretation and Causality:

-

A broad O-H stretching band in the high-frequency region confirms the presence of the hydroxyl group of the oxime.

-

The strong C=O stretch of the Boc group is a prominent feature.

-

The C=N stretch of the oxime is often of medium to weak intensity and can sometimes be obscured by other signals.

-

The N-O stretch is a useful, though less intense, diagnostic band for the oxime functionality.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, confirming its elemental composition.

Experimental Protocol (MS):

-

Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent (e.g., methanol or acetonitrile).

-

Instrument Setup: Use a mass spectrometer with an appropriate ionization source, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).

-

Data Acquisition: Acquire the mass spectrum in positive ion mode.

Table 4: Predicted Mass Spectrometry Data for this compound

| m/z Value | Ion |

| 201.12 | [M+H]⁺ |

| 223.10 | [M+Na]⁺ |

| 145.08 | [M+H - C₄H₈]⁺ or [M+H - isobutylene]⁺ |

| 101.07 | [M+H - Boc]⁺ |

Interpretation and Causality:

-

The molecular ion peak (as [M+H]⁺ or [M+Na]⁺) is the most critical piece of data for confirming the molecular weight of the compound (C₉H₁₆N₂O₃, Exact Mass: 200.1161).

-

Common fragmentation patterns for Boc-protected amines include the loss of isobutylene (56 Da) or the entire Boc group (100 Da). Observing these fragment ions provides further structural confirmation.

Conclusion

References

Note: As specific literature detailing the complete spectroscopic characterization of this compound was not found during the search, this section remains unpopulated. Authoritative sources for general spectroscopic principles and data for related compounds would be cited here in a full whitepaper.

The Strategic Utility of N-Boc-3-pyrrolidinone Oxime: A Technical Guide for Drug Development Professionals

Introduction: The Pyrrolidine Scaffold and the Emergence of a Key Intermediate

In the landscape of modern medicinal chemistry, the pyrrolidine ring system stands as a privileged scaffold, integral to the architecture of numerous FDA-approved drugs and clinical candidates.[1][2] Its non-planar, sp³-rich geometry allows for the precise spatial orientation of substituents, enabling a sophisticated exploration of pharmacophoric space that is often inaccessible to flat, aromatic systems. This inherent three-dimensionality is crucial for optimizing interactions with complex biological targets such as enzymes and receptors.

Within the diverse toolkit of pyrrolidine-based building blocks, N-Boc-3-pyrrolidinone has emerged as a cornerstone intermediate.[3][4] Its commercial availability and versatile ketone functionality provide a reliable entry point for a variety of synthetic transformations. This guide focuses on a critical derivative of this ketone: N-Boc-3-pyrrolidinone oxime. The conversion of the carbonyl group to an oxime opens a strategic pathway to valuable 3-amino-N-Boc-pyrrolidine derivatives, which are pivotal components in the development of novel therapeutics, particularly in the realm of neurological disorders.[5] This document serves as a comprehensive technical resource on the commercial availability, synthesis, and strategic application of this compound for researchers, scientists, and professionals in drug development.

Commercial Availability of the Precursor: N-Boc-3-pyrrolidinone

A robust and reliable supply chain for starting materials is the bedrock of any successful drug development campaign. N-Boc-3-pyrrolidinone (CAS No. 101385-93-7) is readily available from a multitude of chemical suppliers, ensuring its accessibility for both small-scale research and large-scale manufacturing.[6][7][8][9][10] The compound is typically a white to off-white low-melting solid with a melting point in the range of 34-38 °C.[5] Below is a summary of representative commercial suppliers and their typical product specifications.

| Supplier | Purity | Available Quantities | Notes |

| Sigma-Aldrich | 97% | 1 g, 10 g | A well-established supplier for research-grade chemicals. |

| BLD Pharm | ≥98% | Various | Offers online ordering and provides detailed analytical data.[6] |

| iChemical | ≥97% | Bulk | Provides physical properties and NMR spectra on their website.[11] |

| Chem-Impex | ≥98% (GC) | 1 g - 1 kg | Known for a wide range of building blocks for organic synthesis. |

| Scimplify | High Purity | Bulk quantities | A manufacturer and distributor with a focus on industrial supply.[8] |

| Xi'an costrong | ≥98% (GC) | kg scale | Specializes in intermediates for the pharmaceutical industry.[7] |

This table is a representative sample and not exhaustive. Researchers should always consult the supplier's certificate of analysis for lot-specific data.

Synthesis of this compound: A Gateway to 3-Aminopyrrolidines

The conversion of the ketone in N-Boc-3-pyrrolidinone to its corresponding oxime is a straightforward and high-yielding reaction. This transformation is a critical step in the synthesis of N-Boc-3-aminopyrrolidine, a highly valuable building block in drug discovery. The oxime serves as a stable intermediate that can be readily reduced to the desired amine.

Experimental Protocol: Synthesis of this compound (CAS No. 150008-25-6)

This protocol is a generalized procedure based on established methods for oxime formation from ketones.[1][2][12]

Materials:

-

N-Boc-3-pyrrolidinone (1.0 eq)

-

Hydroxylamine hydrochloride (1.2 eq)

-

Sodium acetate or Pyridine (1.3 eq)

-

Ethanol

-

Water

-

Ethyl acetate

-

Brine

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve N-Boc-3-pyrrolidinone (1.0 eq) in ethanol.

-

Addition of Reagents: To the stirred solution, add hydroxylamine hydrochloride (1.2 eq) and a suitable base such as sodium acetate or pyridine (1.3 eq).[2][12] The base is crucial to neutralize the HCl generated from the hydroxylamine salt.

-

Reaction Conditions: The reaction mixture is typically heated to reflux and stirred for 1-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting ketone is fully consumed.

-

Workup:

-

Once the reaction is complete, the ethanol is removed under reduced pressure.

-

The residue is taken up in water and extracted three times with ethyl acetate.

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and concentrated in vacuo to yield the crude this compound.

-

-

Purification: The crude product, which is often a white to pale yellow solid, can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to afford the pure oxime.

Self-Validating System: The purity of the synthesized oxime can be readily assessed by its melting point and spectroscopic analysis (¹H NMR, ¹³C NMR, and MS). The disappearance of the ketone signal in the ¹³C NMR spectrum and the appearance of a new signal for the oxime carbon are key indicators of a successful transformation.

Logical Flow of Synthesis: From Ketone to Amine

The synthesis of N-Boc-3-aminopyrrolidine via the oxime intermediate is a robust and reliable synthetic route. The following diagram illustrates the logical progression of this transformation.

Caption: Synthetic workflow from N-Boc-3-hydroxypyrrolidine to N-Boc-3-aminopyrrolidine.

Strategic Application in Drug Discovery: The Value of the Oxime Intermediate

The primary utility of this compound lies in its role as a precursor to N-Boc-3-aminopyrrolidine. The introduction of the amino group at the 3-position of the pyrrolidine ring is a common strategy in drug design to introduce a basic center for salt formation, a handle for further functionalization, or a key hydrogen-bonding moiety for target engagement.

The reduction of the oxime to the primary amine can be achieved using various methods, including catalytic hydrogenation (e.g., H₂ over Raney Nickel or Palladium on carbon) or chemical reduction (e.g., sodium borohydride in the presence of a cobalt salt). The choice of reducing agent can be critical in controlling stereochemistry if a chiral center is generated.

Furthermore, oximes themselves possess a range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[13][14][15] While this compound is primarily used as an intermediate, its potential intrinsic bioactivity should not be overlooked and could be a subject for further investigation.

Conclusion

This compound is a strategically important, yet readily accessible intermediate for the synthesis of 3-aminopyrrolidine derivatives. Its straightforward preparation from the commercially available N-Boc-3-pyrrolidinone and its efficient conversion to the corresponding amine make it an invaluable tool for medicinal chemists and drug development professionals. A thorough understanding of its synthesis and applications can streamline the development of novel therapeutics built upon the versatile and highly valued pyrrolidine scaffold.

References

-

Combining Photochemical Oxyfunctionalization and Enzymatic Catalysis for the Synthesis of Chiral Pyrrolidines and Azepanes - PMC - NIH. National Institutes of Health.

-

N-Boc-3-pyrrolidinone synthesis - ChemicalBook. ChemicalBook.

-

N-Boc-3-pyrrolidinone 97 101385-93-7 - Sigma-Aldrich. Sigma-Aldrich.

-

101385-93-7|N-Boc-3-Pyrrolidinone|BLD Pharm. BLD Pharm.

-

N-Boc-3-pyrrolidinone, CAS No. 101385-93-7 - iChemical. iChemical.

-

CAS:150008-25-6|N-T-BOC-3-PYRROLIDINE OXIME-Shen Zhen Reagent Biotechnology Co.,Ltd. Shen Zhen Reagent Biotechnology Co.,Ltd.

-

N-Boc-3-pyrrolidinone - Xi`an costrong pharmaceutical co.,ltd. Xi'an costrong pharmaceutical co.,ltd.

-

N-Boc-3-pyrrolidinone CAS#: 101385-93-7 - ChemicalBook. ChemicalBook.

-

N-Boc-3-Pyrrolidinone (CAS NO : 101385-93-7) - Scimplify. Scimplify.

-

N-Boc-3-Pyrrolidinone Manufacturer & Bulk chemical Supplier in USA | Scimplify. Scimplify.

-

N-Boc-3-pyrrolidinone 97 101385-93-7 - Sigma-Aldrich. Sigma-Aldrich.

-

The Role of N-Boc-3-pyrrolidinone in Modern Organic Synthesis. VulcanChem.

-

A Comparative Guide to the Synthesis of Enantiomerically Pure N-Boc-3-pyrrolidinol - Benchchem. BenchChem.

-

N-Boc-3-pyrrolidinone synthesis - ChemicalBook. ChemicalBook.

-

Conversion of N-Boc-3-pyrrolidinone and N-Boc-3-aminopiperidine by the ω-TA and its Q192G mutant - ResearchGate. ResearchGate.

-

A rapid, convenient, solventless green approach for the synthesis of oximes using grindstone chemistry - PubMed Central. National Institutes of Health.

-

N Boc 3 Pyrrolidinone Imports - Zauba. Zauba.

-

Organic Syntheses Procedure. Organic Syntheses.

-

CN102249971A - Synthesis process of 1-N-BOC-3-hydroxypyrrolidine - Google Patents. Google Patents.

-

(PDF) An efficient one pot synthesis of oxime by classical method - ResearchGate. ResearchGate.

-

FDA-Approved Oximes and Their Significance in Medicinal Chemistry - MDPI. MDPI.

-

FDA-Approved Oximes and Their Significance in Medicinal Chemistry - PubMed. National Institutes of Health.

-

Technical Support Center: Synthesis of (R)-(-)-N-Boc-3-pyrrolidinol Derivatives - Benchchem. BenchChem.

-

The Medicinal Properties for FDA-Approved Oximes - Encyclopedia.pub. Encyclopedia.pub.

Sources

- 1. A rapid, convenient, solventless green approach for the synthesis of oximes using grindstone chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. orgsyn.org [orgsyn.org]

- 3. N-Boc-3-Pyrrolidinon 97% | Sigma-Aldrich [sigmaaldrich.com]

- 4. nbinno.com [nbinno.com]

- 5. N-Boc-3-pyrrolidinone CAS#: 101385-93-7 [m.chemicalbook.com]

- 6. 101385-93-7|N-Boc-3-Pyrrolidinone|BLD Pharm [bldpharm.com]

- 7. Raw material of API’s|Intermediate of API's|Efficient catalyst series-- Xi`an costrong pharmaceutica [costrongpharm.com]

- 8. scimplify.com [scimplify.com]

- 9. scimplify.com [scimplify.com]

- 10. zauba.com [zauba.com]

- 11. N-Boc-3-pyrrolidinone, CAS No. 101385-93-7 - iChemical [ichemical.com]

- 12. researchgate.net [researchgate.net]

- 13. mdpi.com [mdpi.com]

- 14. FDA-Approved Oximes and Their Significance in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. encyclopedia.pub [encyclopedia.pub]

safety and handling of N-Boc-3-pyrrolidinone Oxime

An In-Depth Technical Guide to the Safe Handling and Synthetic Utility of N-Boc-3-pyrrolidinone Oxime

Section 1: Introduction & Strategic Importance

In the landscape of modern drug discovery, the pyrrolidine ring is a privileged scaffold, forming the core of numerous biologically active compounds.[1][2] Its non-planar, sp3-hybridized structure allows for a three-dimensional exploration of chemical space that is often critical for potent and selective interaction with biological targets. Within this class of compounds, functionalized pyrrolidines are invaluable building blocks for medicinal chemists.

N-Boc-3-pyrrolidinone (CAS 101385-93-7) has emerged as a cornerstone intermediate, providing a reliable entry point for the synthesis of diverse pyrrolidine derivatives.[3][4] Its tert-butyloxycarbonyl (Boc) protecting group offers robust protection under many reaction conditions while allowing for facile deprotection under acidic treatment. The ketone functionality at the 3-position serves as a versatile handle for further chemical elaboration.

This guide focuses on a key derivative: This compound (CAS 150008-25-6). The conversion of the ketone to an oxime opens a critical synthetic pathway, primarily towards the synthesis of N-Boc-3-aminopyrrolidine, a scaffold present in numerous developmental and approved therapeutic agents.[3] As a Senior Application Scientist, my objective is to provide a comprehensive guide that not only details the synthetic protocols but, more importantly, establishes a framework for the safe handling of this compound, for which detailed public safety data is scarce. Our approach will be grounded in first principles, extrapolating from the known hazards of its precursor and the general chemical properties of oximes and Boc-protected amines.

Section 2: Physicochemical & Safety Profile of the Precursor: N-Boc-3-pyrrolidinone

A thorough understanding of the starting material is the foundation of safe laboratory practice. The safety profile of N-Boc-3-pyrrolidinone informs the minimum precautions required for handling its derivatives.

Physicochemical Data

All quantitative data for the precursor, N-Boc-3-pyrrolidinone, is summarized in the table below for easy reference.

| Property | Value | Source(s) |

| CAS Number | 101385-93-7 | [5][6][7][8] |

| Molecular Formula | C₉H₁₅NO₃ | [5][6] |

| Molecular Weight | 185.22 g/mol | [6] |

| Appearance | White to yellow to orange low melting solid | [7] |

| Melting Point | 34-38 °C | [7] |

| Solubility | Insoluble in water; Soluble in Dichloromethane, Ethyl Acetate, Methanol | [7] |

| Storage Temperature | -20°C or 2-8°C | [7] |

Hazard Identification and GHS Classification

The known hazards of N-Boc-3-pyrrolidinone are significant and must be respected. These hazards form the baseline for our handling protocols for the oxime derivative.

| Hazard Class | GHS Code | Signal Word | Hazard Statement | Source(s) |

| Acute Toxicity, Oral | H302 | Danger | Harmful if swallowed | [6][9] |

| Skin Irritation | H315 | Danger | Causes skin irritation | [6][9] |

| Serious Eye Damage | H318 | Danger | Causes serious eye damage | [6] |

| STOT SE 3 | H335 | Danger | May cause respiratory irritation | [6] |

Expertise & Experience Note: The H318 "Causes serious eye damage" classification is particularly critical. It implies a risk of irreversible damage, mandating the use of chemical splash goggles and a face shield, not just safety glasses. The "combustible solid" classification also indicates that while it is not highly flammable, it can burn and should be kept away from ignition sources.[6]

Section 3: Synthesis of this compound

The conversion of a ketone to an oxime is a classic condensation reaction. This process transforms the electrophilic carbonyl carbon into a C=N double bond, which serves as a precursor to the amine.

Experimental Protocol: Oximation of N-Boc-3-pyrrolidinone

This protocol describes a robust method for synthesizing the title compound from its ketone precursor.

-

Reagent Setup: To a round-bottom flask equipped with a magnetic stir bar, add N-Boc-3-pyrrolidinone (1.0 eq). Dissolve the ketone in a suitable solvent system such as ethanol or a mixture of ethanol and water (approx. 0.5 M concentration).

-

Addition of Hydroxylamine: Add hydroxylamine hydrochloride (NH₂OH·HCl, 1.2 eq) and a mild base such as sodium acetate (CH₃COONa, 1.5 eq) or pyridine to the solution.

-

Causality Note: Hydroxylamine hydrochloride is the stable salt form. The base is required to liberate the free hydroxylamine nucleophile in situ. Sodium acetate is a gentle, effective choice that buffers the reaction mixture.

-

-

Reaction: Stir the mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or LC-MS, observing the consumption of the starting ketone. The reaction is typically complete within 2-4 hours.

-

Workup: a. Once the reaction is complete, reduce the solvent volume via rotary evaporation. b. Add deionized water to the residue to dissolve the inorganic salts. c. Extract the aqueous layer three times with a suitable organic solvent, such as ethyl acetate or dichloromethane. d. Combine the organic layers, wash with brine to remove residual water, and dry over anhydrous sodium sulfate or magnesium sulfate.

-

Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. The resulting crude product is often pure enough for subsequent steps. If further purification is needed, column chromatography on silica gel can be performed.

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of this compound.

Section 4: Safety and Handling of this compound

Given the absence of a specific Safety Data Sheet (SDS) for this compound, a conservative approach based on the known hazards of its precursor and the chemical nature of the product is mandatory.

Core Principle: Hazard by Analogy

Treat this compound with, at a minimum, the same precautions as N-Boc-3-pyrrolidinone. Assume it is harmful if swallowed, causes skin irritation, causes serious eye damage, and may cause respiratory irritation . Furthermore, oximes as a class can have diverse and sometimes potent biological activities, warranting additional caution.[10]

Key Chemical Stability Considerations

-

Acid Sensitivity: The Boc protecting group is labile under acidic conditions.[11][12] Contact with strong acids will lead to its cleavage, liberating the free aminopyrrolidinone oxime and generating isobutylene and CO₂ gas. Therefore, storage and handling must be in a neutral or mildly basic environment. Even prolonged exposure to 0.1% TFA in HPLC eluents can cause slow degradation.[13]

-

Thermal Stability: While generally stable, prolonged exposure to high heat should be avoided. Store in a cool, dry place.

Handling Protocols

-

Engineering Controls: All handling of the solid or solutions should be performed inside a certified chemical fume hood to prevent inhalation of dust or vapors.

-

Personal Protective Equipment (PPE):

-

Eye Protection: Chemical splash goggles and a full-face shield are mandatory.[6]

-

Hand Protection: Nitrile or neoprene gloves suitable for handling organic chemicals. Change gloves immediately if contamination occurs.

-

Body Protection: A lab coat must be worn at all times.

-

-

Storage: Store in a tightly sealed container in a refrigerator or freezer (-20°C is recommended for long-term stability), away from acids and strong oxidizing agents.[14] An inert atmosphere (argon or nitrogen) is recommended to prevent potential oxidative degradation.

-

Spill & Waste Disposal:

-

For small spills, carefully sweep up the solid material, avoiding dust generation, and place it in a labeled hazardous waste container.

-

Clean the area with a suitable solvent.

-

All waste, including contaminated PPE and empty containers, must be disposed of according to institutional and local hazardous waste regulations.

-

Risk Assessment and Handling Workflow```dot

// Path for No SDS NoSDS [label="No", color="#EA4335"]; Analogy [label="Apply Hazard by Analogy:\nPrecursor (Ketone) Hazards\n+ Oxime Class Reactivity", fillcolor="#F1F3F4", fontcolor="#202124"]; AssumeHazards [label="Assume:\n- H302 (Harmful if swallowed)\n- H315 (Skin Irritant)\n- H318 (Serious Eye Damage)\n- H335 (Respiratory Irritant)", style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Path for Yes SDS (for completeness) YesSDS [label="Yes"]; FollowSDS [label="Follow Specific SDS\nProtocols", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Common Controls Controls [label="Implement Controls", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; PPE [label="PPE:\nGoggles, Face Shield, Gloves, Lab Coat"]; EngControls [label="Engineering:\nChemical Fume Hood"]; Storage [label="Storage:\nCool, Dry, Inert, Away from Acids"];

// Connections Start -> CheckSDS; CheckSDS -> NoSDS [label="No", color="#EA4335", fontcolor="#EA4335"]; CheckSDS -> YesSDS [label="Yes", color="#34A853", fontcolor="#34A853"]; NoSDS -> Analogy; Analogy -> AssumeHazards; AssumeHazards -> Controls; YesSDS -> FollowSDS -> Controls;

Controls -> PPE [style=dotted]; Controls -> EngControls [style=dotted]; Controls -> Storage [style=dotted];

{rank=same; YesSDS; NoSDS;} }

Caption: Key synthetic pathway enabled by the oxime intermediate.

Section 6: Conclusion

Section 7: References

-

ChemicalBook. N-Boc-3-pyrrolidinone synthesis.

-

PMC, NIH. Combining Photochemical Oxyfunctionalization and Enzymatic Catalysis for the Synthesis of Chiral Pyrrolidines and Azepanes.

-

Sigma-Aldrich. N-Boc-3-pyrrolidinone 97 101385-93-7.

-

Shen Zhen Reagent Biotechnology Co.,Ltd. CAS:150008-25-6|N-T-BOC-3-PYRROLIDINE OXIME.

-

ChemicalBook. N-Boc-3-pyrrolidinone CAS#: 101385-93-7.

-

BLD Pharm. 101385-93-7|N-Boc-3-Pyrrolidinone.

-

Sigma-Aldrich. N-Boc-3-pyrrolidinone 97 101385-93-7.

-

Xi`an costrong pharmaceutical co.,ltd. N-Boc-3-pyrrolidinone.

-

Fisher Scientific. SAFETY DATA SHEET.

-

Sigma-Aldrich. N-Boc-3-pyrrolidinone 97 101385-93-7.

-

ChemRxiv. Multigram Synthesis of 4,4-disubstituted-3-oxopyrrolidones – efficient starting material for diverse 3 functionalized pyrrolidones.

-

The Role of N-Boc-3-pyrrolidinone in Modern Organic Synthesis. The Role of N-Boc-3-pyrrolidinone in Modern Organic Synthesis.

-

Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds.

-

BLDpharm. Application of Bicyclic Pyrrolidine in Drug Development.

-

MDPI. Unsubstituted Oximes as Potential Therapeutic Agents.

-

Benchchem. Stability issues of (R)-3-(Boc-amino)pyrrolidine under acidic or basic conditions.

-

ResearchGate. Stability of N-BOC-group during RP-chromatography with eluent ACN/H2O/TFA?

-

PubMed. Kinetics and mechanism of N-Boc cleavage: evidence of a second-order dependence upon acid concentration.

Sources

- 1. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Application of Bicyclic Pyrrolidine in Drug Development [bldpharm.com]

- 3. Combining Photochemical Oxyfunctionalization and Enzymatic Catalysis for the Synthesis of Chiral Pyrrolidines and Azepanes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. nbinno.com [nbinno.com]

- 5. N-Boc-3-pyrrolidinone synthesis - chemicalbook [chemicalbook.com]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. N-Boc-3-pyrrolidinone CAS#: 101385-93-7 [m.chemicalbook.com]

- 8. Raw material of API’s|Intermediate of API's|Efficient catalyst series-- Xi`an costrong pharmaceutica [costrongpharm.com]

- 9. fishersci.no [fishersci.no]

- 10. mdpi.com [mdpi.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. Kinetics and mechanism of N-Boc cleavage: evidence of a second-order dependence upon acid concentration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. 101385-93-7|N-Boc-3-Pyrrolidinone|BLD Pharm [bldpharm.com]

A Senior Application Scientist's Guide to N-Boc-3-pyrrolidinone Oxime: Synthesis, Characterization, and Application

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

N-Boc-3-pyrrolidinone Oxime (CAS No. 150008-25-6) is a pivotal chemical intermediate that merges the structural advantages of the pyrrolidine scaffold with the versatile reactivity of an oxime functional group. The pyrrolidine ring, a saturated five-membered nitrogen heterocycle, is a privileged scaffold in medicinal chemistry, prized for its ability to introduce three-dimensional complexity into molecular design.[1][2] The addition of the oxime moiety provides a strategic gateway for further chemical elaboration, most notably into aminopyrrolidines, which are crucial building blocks for a multitude of bioactive compounds. This guide provides an in-depth examination of the synthesis, characterization, and strategic applications of this compound, offering field-proven insights into its role as a versatile building block in modern drug discovery.

Core Concepts: The Strategic Value of this compound

The significance of this molecule is best understood by dissecting its constituent parts:

-

The Pyrrolidine Scaffold: Unlike flat, aromatic rings, the non-planar, sp³-hybridized nature of the pyrrolidine ring allows for the exploration of three-dimensional chemical space.[1] This is critical for achieving high-affinity and selective interactions with complex biological targets like enzymes and receptors. The nitrogen atom provides a point for substitution and influences the molecule's basicity and nucleophilicity.[1]

-

The N-Boc Protecting Group: The tert-butoxycarbonyl (Boc) group is an acid-labile protecting group for the pyrrolidine nitrogen. Its presence is a deliberate strategic choice. It deactivates the nitrogen towards many reagents, preventing unwanted side reactions, and allows for selective transformations at other positions on the ring. Its clean removal under mild acidic conditions makes it ideal for multi-step synthetic campaigns.[3]

-

The Oxime Functional Group: The oxime (C=N-OH) is far more than a simple derivative of its parent ketone, N-Boc-3-pyrrolidinone. It serves two primary purposes in synthetic chemistry:

-

A Stable Intermediate: It is a stable, crystalline solid, often easier to purify than its parent ketone.

-

A Precursor to Amines: The most compelling application is its reduction to a primary amine. This transformation provides a direct route to N-Boc-3-aminopyrrolidine, a highly valuable chiral building block for synthesizing a vast range of pharmaceutical agents.[4] The oxime can exist as E and Z stereoisomers, which can sometimes be separated, although often the mixture is used directly in subsequent reduction steps.[5][6]

-

Physicochemical and Structural Data

A clear understanding of a compound's physical properties is foundational to its application in the laboratory. The data for this compound and its direct precursor are summarized below.

| Property | This compound | N-Boc-3-pyrrolidinone (Precursor) |

| CAS Number | 150008-25-6[7] | 101385-93-7[8][9][10][11] |

| Molecular Formula | C₉H₁₆N₂O₃ | C₉H₁₅NO₃[8][11] |

| Molecular Weight | 200.24 g/mol | 185.22 g/mol [8][9] |

| Appearance | White to off-white solid | Low melting solid or oil[8][11] |

| Melting Point | Not widely reported | 34-38 °C[9][12] |

| Solubility | Soluble in methanol, ethyl acetate | Soluble in DCM, EtOAc, Methanol[11] |

| SMILES String | CC(C)(C)OC(=O)N1CC(=NO)CC1 | CC(C)(C)OC(=O)N1CCC(=O)C1[9] |

| InChI Key | Not widely reported | JSOMVCDXPUXKIC-UHFFFAOYSA-N[9] |

Synthesis and Mechanistic Causality

The preparation of this compound is a robust two-step process starting from the commercially available alcohol, N-Boc-3-hydroxypyrrolidine. The choice of reagents and conditions at each step is critical for achieving high yield and purity.

Step 1: Oxidation of N-Boc-3-hydroxypyrrolidine to N-Boc-3-pyrrolidinone

The conversion of a secondary alcohol to a ketone is a cornerstone of organic synthesis. While many oxidizing agents exist, Dess-Martin Periodinane (DMP) is often preferred for this specific transformation due to its mild reaction conditions, high efficiency, and broad functional group tolerance.[8]

-

Causality of Reagent Choice: Unlike chromium-based oxidants, which are toxic and can require harsh acidic conditions, DMP operates at room temperature in common aprotic solvents like dichloromethane (DCM). This preserves the acid-sensitive Boc-protecting group, which is paramount for the success of the synthesis. The reaction is also relatively fast, often completing within a few hours.

Step 2: Oximation of N-Boc-3-pyrrolidinone

The ketone is converted to the oxime via a classical condensation reaction with hydroxylamine.

-

Mechanism of Action: The reaction is typically performed with hydroxylamine hydrochloride (NH₂OH·HCl) and a weak base, such as sodium acetate or pyridine. The base serves to neutralize the HCl, liberating the free hydroxylamine nucleophile. The nitrogen of hydroxylamine then attacks the electrophilic carbonyl carbon of the pyrrolidinone. A subsequent dehydration step, often acid-catalyzed, eliminates a molecule of water to form the C=N double bond of the oxime. The formation of E/Z isomers is possible due to the stereochemistry of the C=N bond.[5]

Strategic Applications in Drug Development

The true value of this compound lies in its role as a versatile intermediate. Its structure is a launchpad for creating diverse libraries of compounds for biological screening.

-

Access to Chiral Amines: The primary application is the stereoselective or non-stereoselective reduction of the oxime to N-Boc-3-aminopyrrolidine. Reagents like Raney Nickel, Lithium Aluminum Hydride (LiAlH₄), or catalytic hydrogenation (H₂/Pd-C) can achieve this.[4] The resulting amine is a cornerstone building block for countless pharmaceuticals, including kinase inhibitors, GPCR modulators, and antiviral agents.[13]

-

Scaffold for Combinatorial Chemistry: The pyrrolidine ring offers multiple points for diversification. After reduction of the oxime, the newly formed amine can be acylated, alkylated, or used in reductive amination to introduce a wide array of side chains. Subsequently, the Boc group can be removed to allow for further functionalization at the ring nitrogen. This strategy enables the rapid generation of compound libraries to explore structure-activity relationships (SAR).[1]

-

Bioisostere and Pharmacophore Element: The oxime itself can possess biological activity. Oximes are known to act as inhibitors of various enzymes and have been incorporated into FDA-approved drugs.[5][6] The C=N-OH group can act as a hydrogen bond donor and acceptor, mimicking the functionality of other groups like amides or esters.

Self-Validating Experimental Protocols

The following protocols are described with integrated checkpoints and rationale to ensure a self-validating workflow.

Protocol 1: Synthesis of tert-butyl 3-oxopyrrolidine-1-carboxylate (N-Boc-3-pyrrolidinone)

-

Reference: This protocol is adapted from established literature procedures.[8]

-

Objective: To oxidize N-Boc-3-hydroxypyrrolidine to the corresponding ketone with high fidelity, preserving the Boc group.

-

Methodology:

-

Inert Atmosphere: To a flame-dried round-bottom flask equipped with a magnetic stir bar, add N-Boc-3-hydroxypyrrolidine (1.0 eq). Dissolve in anhydrous dichloromethane (DCM) under a nitrogen or argon atmosphere.

-

Causality: An inert atmosphere prevents moisture from interfering with the hygroscopic DMP reagent.

-

-

Reagent Addition: Cool the solution to 0 °C using an ice bath. Add Dess-Martin Periodinane (DMP, 2.0 eq) portion-wise over 15 minutes.

-

Causality: Slow, cooled addition controls the initial exotherm of the reaction. Using a slight excess of DMP ensures complete conversion of the starting material.

-

-

Reaction Monitoring (Checkpoint): Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 30:70 Ethyl Acetate/Hexane eluent system.

-

Self-Validation: The disappearance of the starting alcohol spot (lower Rf) and the appearance of the product ketone spot (higher Rf) confirms reaction completion. Staining with potassium permanganate will visualize the alcohol but not the ketone, providing definitive confirmation.

-

-

Workup and Quenching: Upon completion, quench the reaction by adding a 1:1 mixture of saturated aqueous NaHCO₃ and saturated aqueous Na₂S₂O₃. Stir vigorously for 30 minutes until the solution becomes clear.

-

Causality: The sodium thiosulfate (Na₂S₂O₃) reduces excess DMP and its byproducts, while sodium bicarbonate (NaHCO₃) neutralizes the acetic acid byproduct of the reaction.

-

-

Extraction and Purification: Transfer the mixture to a separatory funnel and extract with DCM (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the resulting crude oil via flash column chromatography (15:85 EtOAc/Hexane) to yield the product as a clear oil or low-melting solid.[8]

-

Protocol 2: Synthesis of tert-butyl 3-(hydroxyimino)pyrrolidine-1-carboxylate (this compound)

-

Objective: To convert the synthesized ketone into its oxime derivative.

-

Methodology:

-

Reactant Setup: In a round-bottom flask, dissolve N-Boc-3-pyrrolidinone (1.0 eq) in a solvent mixture such as ethanol or methanol. Add hydroxylamine hydrochloride (1.2 eq) followed by a mild base like sodium acetate (1.5 eq).

-

Causality: The base is crucial to generate the free hydroxylamine nucleophile from its hydrochloride salt. A slight excess of both reagents drives the reaction to completion.

-

-

Reaction Conditions: Stir the mixture at room temperature or gently heat to 40-50 °C for 4-12 hours.

-

Reaction Monitoring (Checkpoint): Monitor the reaction by TLC (e.g., 40:60 EtOAc/Hexane). The consumption of the starting ketone confirms progress. The oxime product typically has a similar or slightly higher Rf than the ketone.

-

Workup and Isolation: Once complete, cool the reaction mixture and reduce the solvent volume in vacuo. Add water to the residue, which may cause the product to precipitate. If it remains an oil, extract with ethyl acetate (3x).

-

Purification: Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, and concentrate. The crude product can often be purified by recrystallization (e.g., from an ethyl acetate/hexane mixture) or by flash column chromatography if necessary to yield the oxime as a white solid.

-

Conclusion

This compound is a strategically designed chemical intermediate of significant value to the medicinal chemistry community. Its synthesis from readily available precursors is straightforward and scalable. The inherent structural features—a 3D-rich pyrrolidine core, a versatile Boc-protecting group, and a highly reactive oxime handle—make it an indispensable building block for the synthesis of complex nitrogen-containing heterocycles. For researchers aiming to develop novel therapeutics, mastering the synthesis and application of this compound provides a reliable and efficient pathway to access diverse and biologically relevant chemical matter.[3][14]

References

-

Combining Photochemical Oxyfunctionalization and Enzymatic Catalysis for the Synthesis of Chiral Pyrrolidines and Azepanes - PMC - NIH. National Institutes of Health. [Link]

-

CAS:150008-25-6|N-T-BOC-3-PYRROLIDINE OXIME-Shen Zhen Reagent Biotechnology Co.,Ltd. Haoreagent. [Link]

-

N-boc 3 Pyrrolidinone - Application: Industrial at Best Price in Hyderabad | Grg Life Sciences. TradeIndia. [Link]

-

N-Boc-3-pyrrolidinone - Xi`an costrong pharmaceutical co.,ltd. Costrong Pharm. [Link]

-

N boc-3-pyrrolidinone | PDF - Slideshare. Slideshare. [Link]

-

Multigram Synthesis of 4,4-disubstituted-3-oxopyrrolidones – efficient starting material for diverse 3 functionalized pyrrolidones - ChemRxiv. ChemRxiv. [Link]

-

The Medicinal Properties for FDA-Approved Oximes - Encyclopedia.pub. Encyclopedia.pub. [Link]

-

The Role of N-Boc-3-pyrrolidinone in Modern Pharmaceutical Synthesis. Ningbo Inno Pharmchem Co.,Ltd. [Link]

-

The Role of N-Boc-3-pyrrolidinone in Modern Organic Synthesis. Autech Industry Co.,Limited. [Link]

-

Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. MDPI. [Link]

- CN103204801A - Synthesis method for N-Boc-3-piperidone - Google Patents.

-

Unsubstituted Oximes as Potential Therapeutic Agents - MDPI. MDPI. [Link]

-

Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors - MDPI. MDPI. [Link]

Sources

- 1. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Application of Bicyclic Pyrrolidine in Drug Development [bldpharm.com]

- 3. nbinno.com [nbinno.com]

- 4. chemrxiv.org [chemrxiv.org]

- 5. encyclopedia.pub [encyclopedia.pub]

- 6. mdpi.com [mdpi.com]

- 7. CAS:150008-25-6|N-T-BOC-3-PYRROLIDINE OXIME-Shen Zhen Reagent Biotechnology Co.,Ltd. [haoreagent.com]

- 8. N-Boc-3-pyrrolidinone synthesis - chemicalbook [chemicalbook.com]

- 9. N-Boc-3-ピロリジノン 97% | Sigma-Aldrich [sigmaaldrich.com]

- 10. 101385-93-7|N-Boc-3-Pyrrolidinone|BLD Pharm [bldpharm.com]

- 11. N-Boc-3-pyrrolidinone CAS#: 101385-93-7 [m.chemicalbook.com]

- 12. nbinno.com [nbinno.com]

- 13. Combining Photochemical Oxyfunctionalization and Enzymatic Catalysis for the Synthesis of Chiral Pyrrolidines and Azepanes - PMC [pmc.ncbi.nlm.nih.gov]

- 14. jk-sci.com [jk-sci.com]

The Indispensable Scaffold: A Technical Guide to the Discovery and Application of N-Boc-Pyrrolidinone Derivatives

Abstract

The pyrrolidinone ring is a privileged scaffold in medicinal chemistry, forming the structural core of numerous therapeutic agents due to its favorable physicochemical properties.[1][2] The strategic introduction of the tert-butoxycarbonyl (Boc) protecting group onto the pyrrolidinone nitrogen atom created a versatile and stable building block, N-Boc-pyrrolidinone, that has become indispensable in modern drug discovery. This guide provides an in-depth exploration of the historical context, synthetic evolution, and diverse applications of N-Boc-pyrrolidinone derivatives. We will examine the causality behind key experimental choices in their synthesis, present detailed protocols, and highlight case studies that underscore their significance in the development of novel therapeutics.

Chapter 1: Genesis of a Versatile Building Block

The story of N-Boc-pyrrolidinone derivatives is intrinsically linked to the broader history of pyrrolidines in chemistry and medicine. The parent pyrrolidine ring is a feature of many natural products, including nicotine and the amino acid proline.[3] In the mid-20th century, the pyrrolidinone (specifically, 2-pyrrolidinone) moiety gained significant attention with the development of "nootropic" or cognition-enhancing agents like Piracetam, first synthesized in the late 1960s.[4] This sparked considerable interest in the biological activities of this heterocyclic family, leading to the development of antiepileptic and neuroprotective agents.[4]

The advent of solid-phase peptide synthesis and the need for robust, orthogonal protecting group strategies in the latter half of the 20th century popularized the use of the tert-butoxycarbonyl (Boc) group. Its stability under a wide range of reaction conditions, coupled with its facile removal under mild acidic conditions, made it an ideal choice for protecting amine functionalities.

The convergence of these two fields—the therapeutic potential of the pyrrolidinone core and the synthetic utility of the Boc protecting group—led to the creation of N-Boc-pyrrolidinone. This key intermediate provided a stable, yet readily functionalizable scaffold. The Boc group deactivates the otherwise reactive lactam nitrogen, preventing unwanted side reactions and allowing chemists to perform selective modifications at other positions on the pyrrolidinone ring with high precision.[1][5] This control is paramount for building the complex molecular architectures required for modern drug candidates.

Chapter 2: The Art of Synthesis: Strategies and Protocols

The synthesis of N-Boc-pyrrolidinone derivatives can be broadly approached via two main pathways: the direct N-protection of a pre-existing pyrrolidinone ring or the construction of the ring with the N-Boc group already incorporated. The choice of strategy is dictated by the availability of starting materials, the desired substitution pattern, and scalability.

Method 1: Direct N-Protection of Pyrrolidinones

This is the most straightforward and common method for preparing the parent N-Boc-2-pyrrolidinone. The reaction involves treating 2-pyrrolidinone with di-tert-butyl dicarbonate (Boc)₂O in the presence of a base.

-

Reaction Setup: To a solution of 2-pyrrolidinone (1.0 eq) in acetonitrile, add triethylamine (1.2 eq) and 4-dimethylaminopyridine (DMAP, 0.5 eq) at 0 °C.

-

Reagent Addition: Slowly add di-tert-butyl dicarbonate (1.1 eq) to the stirred solution.

-

Reaction: Allow the mixture to warm to room temperature and stir overnight.

-

Work-up and Purification: The reaction is quenched with water and extracted with ethyl acetate. The combined organic layers are washed sequentially with 1N HCl, 1N NaOH, and brine, then dried over anhydrous sodium sulfate. After filtration and concentration under reduced pressure, the crude product is purified by silica gel column chromatography to yield N-Boc-2-pyrrolidinone as an oil.[6]

Causality Insight: The use of DMAP as a catalyst is crucial for achieving high yields. DMAP is a hypernucleophilic acylation catalyst that reacts with (Boc)₂O to form a more reactive intermediate, which is then readily attacked by the weakly nucleophilic pyrrolidinone nitrogen. Triethylamine serves as a stoichiometric base to neutralize the acid generated during the reaction.

Method 2: Asymmetric Synthesis of Chiral Derivatives

In drug development, stereochemistry is often critical for biological activity.[1] The enantioselective synthesis of substituted N-Boc-pyrrolidinones is therefore of paramount importance. Strategies often involve asymmetric lithiation-cyclization or starting from chiral precursors.

One powerful approach involves the asymmetric deprotonation of N-Boc-pyrrolidine using a strong base, such as n-butyllithium, in the presence of a chiral ligand like (-)-sparteine, followed by electrophilic trapping and subsequent functional group manipulation.[7][8]

The diagram below illustrates a generalized workflow for synthesizing chiral N-Boc-pyrrolidinone derivatives, starting from a readily available chiral precursor like (S)-3-hydroxypyrrolidine.[1]

Caption: General workflow for chiral N-Boc-pyrrolidinone synthesis.

-

Reaction Setup: Dissolve (R)-1-Boc-3-hydroxypyrrolidine (1.0 eq) in dry dichloromethane (DCM) under a nitrogen atmosphere and cool to 0 °C.

-

Reagent Addition: Add Dess-Martin periodinane (DMP) (2.0 eq) portion-wise to the solution.

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for approximately 2 hours, monitoring completion by Thin Layer Chromatography (TLC).

-

Work-up and Purification: Quench the reaction with a 1:1 mixture of saturated sodium bicarbonate and saturated sodium thiosulfate solution. Extract the mixture with DCM. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The resulting residue is purified by column chromatography to afford N-Boc-3-pyrrolidinone.[9]

Trustworthiness Note: This protocol is self-validating. The progress can be monitored by TLC, and the final product's identity and purity can be confirmed using standard analytical techniques like ¹H NMR and Mass Spectrometry. The expected ¹H NMR signals for N-Boc-3-pyrrolidinone include a singlet for the Boc group around 1.48 ppm and multiplets for the ring protons.[9]

Comparison of Synthetic Strategies

| Method | Starting Material | Key Reagents | Advantages | Disadvantages |

| Direct N-Protection | 2-Pyrrolidinone | (Boc)₂O, Base (Et₃N, DMAP) | Simple, high-yielding, scalable.[6] | Limited to unsubstituted lactam nitrogen. |

| Asymmetric Synthesis | Chiral Precursors (e.g., pyroglutamic acid, hydroxypyrrolidine) | Oxidants (DMP), Chiral Ligands | Provides access to enantiomerically pure derivatives.[10][11] | Multi-step, requires more expensive starting materials and reagents. |

| Intramolecular Cyclization | N-Boc protected halo-amines | Strong Base (n-BuLi), Chiral Ligand | Can generate complex substitution patterns.[7] | Can have issues with yield and enantioselectivity depending on substrate. |

Chapter 3: The Central Role of N-Boc-Pyrrolidinone Derivatives in Drug Discovery

The N-Boc-pyrrolidinone scaffold is a cornerstone in the synthesis of a wide range of therapeutic agents, from kinase inhibitors to antiviral and central nervous system drugs.[5][12][13] The Boc group serves as a reliable protecting group, while the pyrrolidinone core provides a rigid, three-dimensional structure that can be strategically decorated with functional groups to optimize binding to biological targets.[2]